molecular formula C12H10N2O3 B12896952 Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- CAS No. 89812-79-3

Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-

Cat. No.: B12896952
CAS No.: 89812-79-3
M. Wt: 230.22 g/mol
InChI Key: XYYCFMRMTICCHI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-, follows IUPAC guidelines for polyfunctional compounds. The parent structure is benzoic acid (C₆H₅COOH), with substitution occurring at the 2-position of the benzene ring. The substituent is identified as an amino group (-NH₂) modified by a 1H-pyrrole-2-carbonyl moiety.

IUPAC Name :
2-[(1H-Pyrrole-2-carbonyl)amino]benzoic acid

Rationale :

  • The principal functional group is the carboxylic acid (-COOH), granting the suffix "benzoic acid."
  • The substituent on the benzene ring is prioritized based on seniority rules, with the acylated amino group (-NH-C(O)-) taking precedence over other potential groups.
  • The pyrrole ring is numbered to assign the lowest possible locant to the carbonyl-attached carbon (position 2).

Systematic Identification :

  • CAS Registry Number : While not explicitly listed in the provided sources, structurally analogous compounds like 2-(1H-pyrrol-2-yl)benzoic acid (CAS 74117-44-5) share similar substitution patterns.
  • SMILES Notation : OC(=O)C1=C(C=CC=C1)NC(=O)C2=CC=CN2 (derived from parent benzoic acid and pyrrole-2-carboxamide).
  • InChIKey : CBGKIYWUZLDCIC-UHFFFAOYSA-N (for the related compound 2-(1H-pyrrol-2-yl)benzoic acid).

Table 1: Key Identifiers

Property Value Source
IUPAC Name 2-[(1H-Pyrrole-2-carbonyl)amino]benzoic acid Derived
Molecular Formula C₁₂H₁₀N₂O₃
SMILES OC(=O)C1=C(C=CC=C1)NC(=O)C2=CC=CN2
InChIKey (analog) CBGKIYWUZLDCIC-UHFFFAOYSA-N

Molecular Formula and Structural Isomerism

The molecular formula of benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-, is C₁₂H₁₀N₂O₃ , derived from the combination of benzoic acid (C₇H₆O₂) and the pyrrole-2-carboxamide substituent (C₅H₄N₂O). The compound exhibits a molecular weight of 230.22 g/mol , calculated as follows:

  • Carbon: 12 × 12.01 = 144.12
  • Hydrogen: 10 × 1.008 = 10.08
  • Nitrogen: 2 × 14.01 = 28.02
  • Oxygen: 3 × 16.00 = 48.00
    Total : 144.12 + 10.08 + 28.02 + 48.00 = 230.22 g/mol

Structural Isomerism :

  • Positional Isomerism : The amide group (-NH-C(O)-) can theoretically occupy the ortho, meta, or para positions on the benzene ring. However, the "2-" designation in the name specifies the ortho configuration relative to the carboxylic acid group.
  • Tautomerism : The 1H-pyrrole moiety permits tautomeric shifts, where the hydrogen atom on the nitrogen (1H) may migrate to adjacent carbons, altering the double-bond arrangement within the ring.
  • Conformational Flexibility : Rotation around the C-N bond of the amide group is restricted due to partial double-bond character, resulting in planar geometry.

Table 2: Comparative Molecular Data

Property Benzoic Acid, 2-[(1H-Pyrrol-2-ylcarbonyl)amino]- 2-(1H-Pyrrol-2-yl)benzoic acid
Molecular Formula C₁₂H₁₀N₂O₃ C₁₁H₉NO₂
Molecular Weight (g/mol) 230.22 187.19
Key Functional Groups Carboxylic acid, amide, pyrrole Carboxylic acid, pyrrole

Crystallographic and Conformational Analysis

While direct crystallographic data for benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-, is unavailable in the provided sources, insights can be extrapolated from related structures:

  • Benzene Ring Geometry :

    • The carboxylic acid group induces electron-withdrawing effects, flattening the benzene ring and reducing bond alternation.
    • Substituents in the ortho position (relative to -COOH) create steric hindrance, potentially distorting the ideal planar arrangement.
  • Pyrrole-Amine Conformation :

    • The pyrrole ring adopts a nearly planar conformation, with slight puckering due to the lone pair on the nitrogen atom.
    • The amide linkage (-NH-C(O)-) enforces a trans configuration, stabilized by resonance between the nitrogen lone pair and the carbonyl π-system.
  • Intermolecular Interactions :

    • Hydrogen Bonding : The carboxylic acid and amide groups participate in intermolecular H-bonds, likely forming a layered crystal lattice.
    • π-Stacking : Parallel-displaced stacking between benzene and pyrrole rings may contribute to solid-state stability.

Hypothetical Unit Cell Parameters (Estimated) :

  • Space Group : P2₁/c (common for monoclinic carboxylic acids)
  • Dimensions :
    • a = 10.2 Å
    • b = 5.8 Å
    • c = 15.4 Å
    • β = 102.3°

Figure 1: Proposed Conformational Landscape

Benzoic Acid Core  
  |  
  |–COOH (Planar, H-bond donor/acceptor)  
  |  
  |–NH-C(O)-Pyrrole (Restricted rotation, *trans* configuration)  

Table 3: Predicted Spectroscopic Signatures

Technique Key Features
¹H NMR - COOH: δ 12.5 ppm (broad singlet)
- Pyrrole H: δ 6.5–7.2 ppm (multiplet)
- Aromatic H: δ 7.3–8.1 ppm (doublets)
¹³C NMR - COOH: δ 170–175 ppm
- Amide C=O: δ 165–168 ppm
- Pyrrole C: δ 115–125 ppm
IR - O-H stretch: 2500–3300 cm⁻¹ (broad)
- C=O stretches: 1680 cm⁻¹ (acid), 1640 cm⁻¹ (amide)

Properties

CAS No.

89812-79-3

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(1H-pyrrole-2-carbonylamino)benzoic acid

InChI

InChI=1S/C12H10N2O3/c15-11(10-6-3-7-13-10)14-9-5-2-1-4-8(9)12(16)17/h1-7,13H,(H,14,15)(H,16,17)

InChI Key

XYYCFMRMTICCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrole-2-carboxamido)benzoic acid typically involves the reaction of pyrrole-2-carboxylic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrrole-2-carboxylic acid and the amino group of 2-aminobenzoic acid .

Industrial Production Methods

While specific industrial production methods for 2-(1H-Pyrrole-2-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrole-2-carboxamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Pyrrole-2-carboxaldehyde derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

Comparison with Similar Compounds

Key Features :

  • Amide linkage : Enhances stability and modulates solubility compared to simpler benzoic acid derivatives.
  • Carboxylic acid group : Enables ionic interactions and salt formation, influencing bioavailability.

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of benzoic acid with amino-linked substituents and their distinguishing features:

Compound Name Molecular Formula Substituent Features Key Data/Applications Reference
Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- C₁₂H₁₀N₂O₃ Pyrrole-2-carbonyl amide at 2-position Inferred: Potential for receptor binding via pyrrole NH and amide groups N/A
2-(4-Methylbenzoyl)benzoic acid C₁₅H₁₂O₃ 4-Methylbenzoyl at 2-position ΔGbinding: Lower (stronger binding) to T1R3 receptors [1]
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 4-Methoxybenzoyl at 2-position ΔGbinding: Lower (stronger binding) to T1R3 receptors [1]
2-(2-Methoxyphenylamino)benzoic acid C₁₄H₁₃NO₃ 2-Methoxyphenylamino at 2-position Used in dye synthesis; CAS 13278-32-5 [11]
N-(2-Cyanoacetyl)anthranilic acid C₁₀H₈N₂O₃ Cyanoacetyl group at 2-amino position Intermediate in pharmaceutical synthesis [15]
(2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide C₂₆H₂₆N₂O₂ Benzylpyrrolidine carboxamide at 2-position Chiral auxiliary in asymmetric synthesis [6]

Key Comparative Findings

Receptor Binding Affinity
  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 taste receptors compared to saccharin and acesulfame . This suggests that electron-donating substituents (e.g., methyl, methoxy) at the para position enhance receptor interaction.
  • Inference for Target Compound: The pyrrole-2-carbonyl group in Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- may offer unique binding via NH hydrogen bonding, but its bulkier heterocyclic structure could reduce affinity compared to smaller substituents like methyl or methoxy.
Physicochemical Properties
  • Pyrrole vs.
  • Solubility : The amide linkage in the target compound may improve water solubility compared to ester or alkyl-substituted analogues (e.g., methyl esters in ).

Biological Activity

Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- (CAS Number: 89812-79-3) is a derivative of benzoic acid that features a pyrrole moiety. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- is C12H10N2O3C_{12}H_{10}N_{2}O_{3}. The structure can be represented as follows:

Structure C6H5CONHC4H4N\text{Structure }C_6H_5CO-NH-C_4H_4N

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various benzoic acid derivatives against bacterial strains, including their ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes.

2. Anti-inflammatory Effects

Benzoic acid has been shown to possess anti-inflammatory properties. A notable study investigated its effects on acute campylobacteriosis in murine models. Results indicated that treatment with benzoic acid alleviated clinical signs of infection, reduced pro-inflammatory immune responses, and mitigated apoptotic cell responses in colonic epithelia . This suggests potential therapeutic applications in managing inflammation-related diseases.

3. Anticancer Potential

The compound's anticancer activity has also been explored. In vitro studies demonstrated that benzoic acid derivatives can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways . The involvement of the ubiquitin-proteasome pathway and autophagy in mediating these effects has been suggested .

Case Study 1: Anti-inflammatory Effects in Murine Models

In a controlled experiment involving microbiota-depleted IL-10-/- mice infected with Campylobacter jejuni, benzoic acid was administered orally. The treatment resulted in significant alleviation of diarrhea and weight loss associated with the infection. Histological analysis revealed reduced inflammatory cell infiltration in the intestinal mucosa, indicating a protective effect against inflammation .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effectiveness of various benzoic acid derivatives against common pathogens. The results showed that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of E. coli and S. aureus growth
Anti-inflammatoryReduced symptoms in acute campylobacteriosis
AnticancerInduction of apoptosis in cancer cell lines

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